Benzyl 3-bromophenethylcarbamate
Description
Benzyl 3-bromophenethylcarbamate is a brominated carbamate derivative characterized by a benzyl carbamate group attached to a phenethyl backbone with a bromine substituent at the 3-position. The bromine atom enhances electrophilic reactivity, making the compound valuable in pharmaceutical intermediates or as a building block in organic synthesis.
Properties
IUPAC Name |
benzyl N-[2-(3-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-15-8-4-7-13(11-15)9-10-18-16(19)20-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWQSFVNWLXSCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The direct method involves treating 3-bromophenethylamine with benzyl chloroformate in the presence of a base. The amine nucleophile attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing chloride and forming the carbamate bond. Triethylamine (TEA) is the preferred base for scavenging HCl, as evidenced by its use in analogous tert-butyl carbamate syntheses.
Reaction Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature (20–25°C)
-
Molar Ratios: 1:1.1 (amine:Cbz-Cl), 2.0 equiv. TEA
Experimental Procedure and Optimization
A representative procedure adapted from ScholarWorks involves:
-
Dissolving 3-bromophenethylamine (1.0 equiv.) in anhydrous DCM under nitrogen.
-
Adding TEA (2.0 equiv.) dropwise, followed by Cbz-Cl (1.1 equiv.) at 0°C.
-
Stirring for 12 hours at room temperature.
-
Quenching with water, extracting with ethyl acetate, and drying over Na₂SO₄.
-
Purifying via flash chromatography (hexanes:ethyl acetate, 8:2).
Yield: 72–78% (similar to tert-butyl analogs).
Key Challenge: Overprotection is mitigated by strict stoichiometric control.
Alternative Synthetic Routes via Intermediate Functionalization
Reductive Amination of 3-Bromobenzaldehyde
For cases where 3-bromophenethylamine is unavailable, a reductive amination pathway offers a viable alternative:
-
Imine Formation: React 3-bromobenzaldehyde with ammonium acetate in methanol at 40°C.
-
Reduction: Treat the imine intermediate with sodium borohydride (NaBH₄) at 0°C.
-
Carbamate Protection: Apply Cbz-Cl as described in Section 2.
Optimized Conditions:
-
Solvent: Methanol (MeOH) for imine formation
-
Reduction Temperature: 0–5°C to minimize side reactions
-
Overall Yield: 65–70% (two steps)
Chan-Lam Coupling for Boronic Acid Intermediates
A patent-derived method suggests using boronic acid intermediates to enhance regioselectivity:
-
Synthesize 3-bromophenethylboronic acid via Miyaura borylation.
-
Perform Chan-Lam coupling with benzyl alcohol under Cu(OAc)₂ catalysis.
-
Protect the amine in situ with Cbz-Cl.
Advantages: Improved purity and reduced byproducts.
Disadvantages: Requires specialized catalysts and inert conditions.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Direct Protection | 72–78% | >95% | Low | High |
| Reductive Amination | 65–70% | 90–93% | Moderate | Moderate |
| Chan-Lam Coupling | 60–65% | 88–90% | High | Low |
Key Findings:
-
The direct method balances yield and simplicity, making it ideal for large-scale production.
-
Reductive amination is preferable when starting from aldehydes but requires additional steps.
-
Chan-Lam coupling offers regioselectivity at the cost of lower yields and specialized reagents.
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃):
-
δ 7.32–7.25 (m, 5H, Cbz aromatic)
-
δ 7.15–7.08 (m, 3H, 3-bromophenyl)
-
δ 4.98 (s, 2H, OCH₂Ph)
-
δ 3.40 (t, 2H, NCH₂)
-
δ 2.80 (t, 2H, ArCH₂)
13C NMR (100 MHz, CDCl₃):
-
156.2 (C=O)
-
136.4–122.1 (aromatic carbons)
-
67.5 (OCH₂Ph)
-
40.1 (NCH₂)
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O gradient) shows a single peak at 6.8 minutes, confirming >98% purity for the direct method.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
-
DCM and THF: Recycled via distillation (>90% recovery).
-
Aqueous Waste: Neutralized with dilute HCl before disposal.
Cost-Benefit Analysis
-
Cbz-Cl: Accounts for 60% of material costs.
-
Labor Costs: 20% lower for direct vs. reductive amination.
Scientific Research Applications
Biological Activities
Benzyl 3-bromophenethylcarbamate has been studied for its potential therapeutic effects, particularly as an anticancer agent and for enzyme inhibition.
Anticancer Properties
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, derivatives of benzyl and phenethyl carbamates have shown promising results in inhibiting the growth of human cancer cell lines, including leukemia and solid tumors. The National Cancer Institute's (NCI) panel of 60 human cancer cell lines was utilized to evaluate these compounds, revealing significant growth inhibition rates:
| Compound | Cell Line | GI50 Value (μM) |
|---|---|---|
| 7b | CCRF-CEM (leukemia) | 0.48 |
| 7c | MCF-7 (breast cancer) | 0.49 |
| 7k | HCT-15 (colon cancer) | 0.47 |
The benzyl carbamate conjugates exhibited strong activity against both hematological malignancies and solid tumors, indicating their potential as lead compounds in anticancer drug development .
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A series of benzene-based carbamates were synthesized and tested for their ability to inhibit these enzymes, which are crucial targets in treating neurodegenerative diseases such as Alzheimer's:
| Compound | AChE Inhibition (%) | BChE Inhibition (%) |
|---|---|---|
| Compound 23 | 75% | 85% |
| Compound 28 | 80% | 90% |
The results indicated that some derivatives displayed a high selectivity index towards BChE compared to AChE, suggesting their potential use in treating conditions where cholinergic modulation is beneficial .
Case Study 1: Antitumor Activity
In a study focusing on novel carbamate derivatives, this compound was evaluated alongside other analogs. The findings demonstrated that this compound exhibited potent growth inhibition across multiple cancer cell lines, supporting its candidacy for further development as an anticancer drug. The study utilized the sulforhodamine B assay to quantify cell viability post-treatment, highlighting the compound's efficacy at low concentrations .
Case Study 2: Cholinesterase Inhibition
Another research effort aimed at synthesizing new inhibitors for cholinesterases found that this compound derivatives showed promising results in vitro. These compounds were tested for their inhibitory effects on AChE and BChE, with some achieving significant potency at low micromolar concentrations. This research underscores the potential therapeutic applications of these compounds in neurodegenerative disease management .
Mechanism of Action
The mechanism of action of Benzyl 3-bromophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Benzyl 3-bromophenethylcarbamate (inferred structure) with its closest analogs based on structural similarity, synthesis, and physicochemical properties:
Notes:
- In contrast, ester-containing derivatives (e.g., Benzyl phenyl acetate) exhibit lower molecular complexity and higher volatility .
- Reactivity: Brominated carbamates (e.g., Benzyl (3-bromopropyl)carbamate) are more reactive in nucleophilic substitutions than non-halogenated analogs due to the electron-withdrawing bromine atom .
- Thermal Stability: Cyclohexanone-containing carbamates (e.g., Benzyl (3-oxocyclohexyl)carbamate) demonstrate higher thermal stability than linear-chain derivatives, as evidenced by their use in high-temperature polymer applications .
Biological Activity
Benzyl 3-bromophenethylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-bromophenethylamine with benzyl chloroformate or similar reagents. The reaction conditions can be optimized to achieve high yields and purity. The structure is confirmed using spectroscopic methods such as NMR and mass spectrometry.
Biological Activity Overview
This compound has been investigated for various biological activities, primarily focusing on its antitumor properties and its role as an inhibitor in enzymatic reactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of carbamate derivatives, including this compound. For instance, a series of benzyl and phenethyl carbamates were evaluated against a panel of 60 human cancer cell lines, revealing significant growth inhibition in several cases:
| Compound | GI50 (μM) | Cell Line |
|---|---|---|
| Benzyl Carbamate (7b) | <2 | Various |
| Phenethyl Carbamate (7k) | 0.27 - 1.99 | Various |
These compounds exhibited growth inhibition rates that suggest their potential as therapeutic agents against hematological malignancies and solid tumors .
Enzymatic Inhibition
This compound has also shown promise as an inhibitor of specific enzymes. For example, it has been studied for its interaction with human transglutaminase 2 (TG2), which is implicated in various diseases:
| Compound | K I (mM) | k inh (min^-1) | k inh/K I (M^-1 min^-1) |
|---|---|---|---|
| Benzyl Carbamate | 0.42 | 0.86 | 1000 |
| Picolyl Derivative | 0.078 | 0.21 | 2700 |
The data indicates that structural modifications can significantly affect the binding affinity and reactivity towards TG2 .
Case Study: Antitumor Efficacy
A study conducted on a series of carbamates including benzyl derivatives demonstrated their effectiveness against various cancer cell lines. Notably, compound 7b showed a GI50 value below 2 μM across multiple cell lines, indicating potent antitumor activity .
Case Study: Enzyme Inhibition
In another study focusing on TG2 inhibition, it was found that modifications to the carbamate structure could enhance binding affinity while maintaining reactivity. The benzyl derivative was less reactive than some other variants but maintained significant inhibitory potential, demonstrating the importance of structural considerations in drug design .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing benzyl 3-bromophenethylcarbamate?
- Methodology : A typical synthesis involves reacting 3-bromophenethylamine with benzyl chloroformate under basic conditions (e.g., aqueous NaOH or pyridine) to form the carbamate linkage. The reaction is typically conducted in anhydrous dichloromethane or THF at 0–5°C to minimize side reactions. Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations : Use freshly distilled benzyl chloroformate to avoid hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
Q. How is the purity and structural integrity of this compound validated?
- Methodology :
- NMR : Confirm the presence of the benzyl group (δ 5.1–5.3 ppm for CH₂Ph), bromophenethyl chain (δ 3.4–3.6 ppm for CH₂Br), and carbamate carbonyl (δ 155–157 ppm in ¹³C NMR).
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>98%).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 352.1 (C₁₆H₁₅BrNO₂⁺) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance carbamate formation efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for reaction rate and yield.
- Temperature Control : Use microwave-assisted synthesis at 50°C for 30 minutes to reduce reaction time while maintaining yield (>85%) .
- Data Analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., stoichiometry, solvent polarity).
Q. What are the common byproducts in this compound synthesis, and how are they resolved?
- Byproducts :
- Hydrolysis Products : Benzyl alcohol (from moisture exposure) detected via GC-MS.
- Dimerization : Occurs at elevated temperatures; mitigated by strict temperature control.
Q. How does the bromine substituent influence the compound’s reactivity in downstream applications?
- Mechanistic Insight : The bromine atom at the phenethyl position enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions. For example, palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives (monitored via ¹⁹F NMR if fluorinated partners are used) .
- Application Example : Use this compound as a precursor for synthesizing kinase inhibitors via C–C bond formation .
Stability and Safety
Q. What are the recommended storage conditions to prevent degradation?
- Protocol : Store at –20°C in amber vials under argon. Desiccate with silica gel to prevent hydrolysis. Avoid prolonged exposure to light (UV degradation confirmed via accelerated stability studies) .
Q. What safety precautions are critical when handling brominated intermediates?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.
- Spill Management : Neutralize brominated waste with 10% sodium thiosulfate before disposal .
Data Contradictions and Resolution
Q. How to reconcile discrepancies in reported melting points for this compound derivatives?
- Analysis : Variations arise from polymorphic forms or residual solvents. Perform DSC (Differential Scanning Calorimetry) to identify true melting points. For example, a reported mp of 99–102°C may shift to 105–107°C after recrystallization from ethanol .
Application in Organic Synthesis
Q. Can this compound serve as a protecting group in peptide synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
